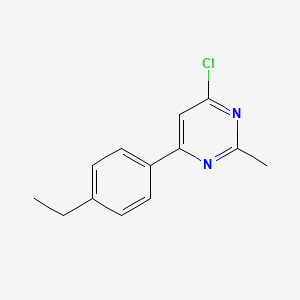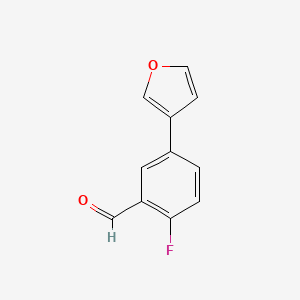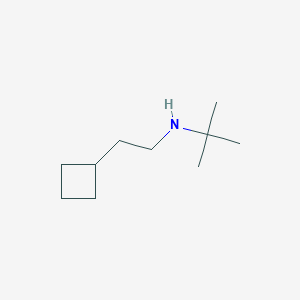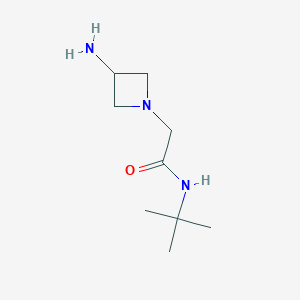
4-氯-6-(4-乙基苯基)-2-甲基嘧啶
描述
4-Chloro-6-(4-ethylphenyl)-2-methylpyrimidine is a useful research compound. Its molecular formula is C13H13ClN2 and its molecular weight is 232.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-(4-ethylphenyl)-2-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-(4-ethylphenyl)-2-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药化学:抗癌剂
在医药化学领域,嘧啶衍生物,如4-氯-6-(4-乙基苯基)-2-甲基嘧啶,因其作为抗癌剂的潜力而受到关注。该化合物的结构使其能够与多种生物靶标相互作用,从而可能抑制癌细胞的生长。 该领域的研究集中在合成新的化合物,以测试其对不同类型癌症的疗效 .
材料科学:电子材料
嘧啶衍生物的电子特性使其成为材料科学应用的候选材料,特别是在电子材料的开发中。 它们的潜在应用包括有机半导体,这对柔性电子产品和有机发光二极管 (OLED) 至关重要 .
工业应用:杀虫剂
嘧啶衍生物也因其在工业应用中的用途而被研究,例如杀虫剂。 它们的化学结构可以调整以与害虫中特定的生物途径相互作用,从而提供一种针对性的害虫控制方法 .
环境应用:金属络合剂
在环境科学中,像 4-氯-6-(4-乙基苯基)-2-甲基嘧啶这样的化合物可以用作金属络合剂。 这种应用对于从废物流中去除或回收重金属具有重要意义,有助于环境修复工作 .
药理学:药物开发
嘧啶衍生物的药理特性在药物开发中引起了关注。 这些化合物可以被设计为调节体内的各种受体或酶,从而导致针对多种疾病的新药开发 .
生物化学:酶抑制剂
在生物化学中,重点在于了解嘧啶衍生物如何充当酶抑制剂。 通过与酶的活性位点或变构位点结合,这些化合物可以调节生化途径,这对开发代谢疾病的治疗方法至关重要 .
光电子学:紫外线吸收剂
嘧啶的芳基化三嗪类衍生物,其核心结构与 4-氯-6-(4-乙基苯基)-2-甲基嘧啶类似,在光电子学中用作宽带紫外线吸收剂。 它们保护材料免受紫外线辐射,并应用于从防晒霜到保护涂层的各种应用中 .
化学合成:构建块
嘧啶衍生物是化学合成中宝贵的构建块。它们用于通过各种化学反应(包括交叉偶联反应)构建更复杂的分子。 这种多功能性使它们成为合成各种化学产品的必要组成部分 .
属性
IUPAC Name |
4-chloro-6-(4-ethylphenyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c1-3-10-4-6-11(7-5-10)12-8-13(14)16-9(2)15-12/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAVQEBGZRIHPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(4-Chlorophenoxy)-1-cyclopropylethyl]amine](/img/structure/B1487891.png)






![2,6-Dioxa-9-azaspiro[4.5]decane](/img/structure/B1487903.png)


![1-[2-(Azepan-1-yl)-2-oxoethyl]azetidine-3-carboxylic acid](/img/structure/B1487908.png)
![2-[1-(oxan-4-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1487909.png)
![2-(3-aminoazetidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B1487910.png)
